![molecular formula C6H7NO4S B2731873 Methyl 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetate CAS No. 877-63-4](/img/structure/B2731873.png)
Methyl 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetate
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Overview
Description
“Methyl 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetate” is a compound that belongs to the class of organic compounds known as thiazolidines . It has an empirical formula of C5H5NO4S and a molecular weight of 175.16 . This compound is intriguing due to its synthetic variety and therapeutic relevance .
Synthesis Analysis
The synthesis of thiazolidine-2,4-dione analogues, including “Methyl 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetate”, involves various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis
The molecular structure of “Methyl 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetate” is characterized by a five-membered heterocyclic ring containing one nitrogen and one sulfur atom . The presence of sulfur enhances its pharmacological properties .Scientific Research Applications
Analgesic and Anti-Inflammatory Effects
- Researchers have investigated the analgesic and anti-inflammatory potential of this compound. In particular, the monoclinic form of ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate demonstrated powerful analgesic and anti-inflammatory properties, surpassing drugs like Piroxicam and Meloxicam .
Antimicrobial Activity
- Ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate derivatives have been evaluated for their antimicrobial effects. Compound 11 exhibited good activity against E. coli, while compounds 5 and 10 showed promising activity against S. typhi .
Medicinal Chemistry and Drug Design
- Scientists have explored the compound’s role in medicinal chemistry. It belongs to the aza-heterocycles category, which is relevant in structure-based drug design .
Biological Activity and Crystal Structures
- The molecular and crystal structures of both monoclinic and orthorhombic forms have been confirmed by X-ray diffraction analysis. These structural insights contribute to understanding its biological effects .
Comparison with Existing Drugs
Future Directions
properties
IUPAC Name |
methyl 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4S/c1-11-4(8)2-3-5(9)7-6(10)12-3/h3H,2H2,1H3,(H,7,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWZBSLMPZRIDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C(=O)NC(=O)S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetate |
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